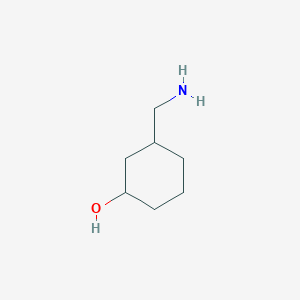

3-(Aminomethyl)cyclohexanol

Description

Properties

IUPAC Name |

3-(aminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTIZANRIDXCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629770 | |

| Record name | 3-(Aminomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116650-26-1 | |

| Record name | 3-(Aminomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(Aminomethyl)cyclohexanol

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and safety information. Due to the limited availability of detailed experimental data for this compound itself, this guide also includes information on the closely related and structurally similar compound, 3-aminocyclohexanol, which serves as a valuable reference for synthetic strategies and potential biological applications.

Chemical Identification and Properties

This compound is a cycloaliphatic amino alcohol. It exists as a mixture of stereoisomers, primarily cis and trans. The specific isomer can significantly influence its physical properties and biological activity.

CAS Numbers and Molecular Formulas

The Chemical Abstracts Service (CAS) numbers are essential for unambiguous identification. Several CAS numbers are associated with this compound and its related structures.

| Compound Name | Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Mixture | 116650-26-1 | C₇H₁₅NO | 129.20[1] |

| cis-3-(Aminomethyl)cyclohexanol | cis | 874821-44-0 | C₇H₁₅NO | 129.2[2] |

| trans-3-Amino-cyclohexanol | trans | 40525-77-7 | C₆H₁₃NO | 115.18[3] |

| cis-3-Aminocyclohexanol hydrochloride | cis | 124555-44-8 | C₆H₁₄ClNO | 151.64[4][5][6] |

| trans-3-Amino-cyclohexanol hydrochloride | trans | 124555-43-7 | C₆H₁₄ClNO | 151.64[7][8] |

Physicochemical Properties

Detailed physical properties for this compound are not extensively reported. The available data, along with properties of related compounds, are summarized below.

| Property | This compound (CAS 116650-26-1) | cis-3-Aminocyclohexanol hydrochloride (CAS 124555-44-8) | Cyclohexanol (Reference) |

| Physical Form | Sticky Oil to Solid | Solid | Liquid[9] |

| Purity | 95% | - | >95%[9] |

| Melting Point | - | 202 - 204°C[5] | 23 °C[9] |

| Boiling Point | - | - | 161 °C[9] |

| Solubility | - | Soluble in Methanol[5] | 3.6 g/100ml in water (20°C)[9] |

| Storage Temperature | 2-8°C, inert atmosphere | Refrigerator, inert atmosphere[5][6] | - |

Safety and Handling

Proper handling of this compound is crucial. The following table summarizes the available GHS hazard information.

| GHS Information | This compound (CAS 116650-26-1) |

| Pictogram(s) | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P280, P305+P351+P338 |

Synthesis and Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols[11]

This two-step synthesis provides a viable route to the 3-aminocyclohexanol core structure.

Step 1: Preparation of β-Enaminoketones

-

A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 7.13 mmol) and a primary amine (e.g., benzylamine, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours.

-

Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the β-enaminoketone.

Step 2: Reduction of β-Enaminoketones to 3-Aminocyclohexanols

-

The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

-

The solution is treated with an excess of small pieces of metallic sodium (12.0 g-atoms) and stirred, allowing the temperature to rise from 0°C to room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, any unreacted sodium is carefully removed.

-

The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The organic layers are combined, dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield a diastereomeric mixture of the corresponding 3-aminocyclohexanols.

-

The cis and trans isomers can then be separated by column chromatography.

Caption: Synthetic workflow for cis- and trans-3-aminocyclohexanols.

Applications in Drug Development

While direct biological data for this compound is scarce, the closely related compound, (1S,3R)-3-Aminocyclohexanol Hydrochloride, is utilized as a key reactant in the synthesis of potent and orally active TRPV1 antagonists.[5] The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection of noxious stimuli and is a significant target for the development of novel analgesics.[11][12]

The aminocyclohexanol scaffold is a critical pharmacophore for these antagonists. This suggests that this compound and its derivatives are promising building blocks for the discovery of new therapeutics targeting the TRPV1 channel for conditions such as chronic pain.[11]

Caption: Conceptual workflow for developing TRPV1 antagonists.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. cis-3-(aminomethyl)cyclohexanol 97% | CAS: 874821-44-0 | AChemBlock [achemblock.com]

- 3. trans-3-amino-cyclohexanol 97% | CAS: 40525-77-7 | AChemBlock [achemblock.com]

- 4. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CIS-3-AMINO-CYCLOHEXANOL HYDROCHLORIDE CAS#: 124555-44-8 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)cyclohexanol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic strategies for obtaining stereoisomers of 3-(aminomethyl)cyclohexanol, a crucial building block in medicinal chemistry. The document outlines key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the synthetic pathways.

Diastereoselective Synthesis via Reduction of β-Enaminoketones

A primary strategy for the synthesis of 3-aminocyclohexanol derivatives involves the reduction of β-enaminoketones. This method allows for the formation of both cis and trans diastereomers, with selectivity influenced by the choice of substrates and reaction conditions.

A notable example is the synthesis of 5,5-dimethyl-3-benzylaminocyclohexanols and their derivatives. The process begins with the condensation of 4,4-dimethyl-1,3-cyclohexanedione with a primary amine, such as benzylamine or (S)-α-methylbenzylamine, to yield the corresponding β-enaminoketones.[1] Subsequent reduction of these intermediates with sodium in a mixture of THF and isopropyl alcohol affords a diastereomeric mixture of the desired 3-aminocyclohexanols.[1][2][3]

Quantitative Data

| Starting Material | Amine | Product | Overall Yield | Diastereomeric Ratio (cis:trans) | Reference |

| 4,4-dimethyl-1,3-cyclohexanedione | Benzylamine | 3-Benzylamino-5,5-dimethylcyclohexanol | 77% | Not separated | [3] |

| 4,4-dimethyl-1,3-cyclohexanedione | (S)-α-methylbenzylamine | 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol | 75% | 89:11 | [1][2][3] |

Note: For the reaction with (S)-α-methylbenzylamine, the individual cis and trans isomers were separated by column chromatography, yielding 69% of the cis isomer and 6% of the trans isomer.[1][2]

Experimental Protocols

Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one: A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and (S)-α-methylbenzylamine (1.0 mL, 7.84 mmol) in toluene (30 mL) is refluxed for 3.5 hours, with the water formed being removed azeotropically using a Dean-Stark trap.[1][2] After this period, the solvent is removed under reduced pressure. The resulting yellow solid is purified by crystallization from a mixture of CH₂Cl₂ and hexane to yield the desired β-enaminoketone.[1][2]

General Procedure for the Reduction of β-Enaminoketones: The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[2] To this solution, an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) is added, and the mixture is stirred from 0 °C to room temperature until the reaction is complete, as monitored by TLC.[2] After the removal of any unreacted sodium, the reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the diastereomeric mixture of the 3-aminocyclohexanol.[2]

Synthetic Pathway Diagram

Caption: Synthesis of 3-Aminocyclohexanols via β-Enaminoketone Reduction.

Chiral Resolution of 3-Aminocyclohexanol Stereoisomers

For applications requiring enantiomerically pure compounds, chiral resolution of the racemic mixture of 3-aminocyclohexanol is a viable strategy. Two effective methods are diastereomeric salt formation and enzyme-catalyzed kinetic resolution.[4]

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid, to form a pair of diastereomeric salts.[5] These salts often exhibit different solubilities, allowing for their separation by fractional crystallization.

A specific example is the resolution of a cis/trans racemic mixture of 3-aminocyclohexanol using (R)-mandelic acid. This method has been shown to effectively isolate (1S,3S)-3-aminocyclohexanol (R)-mandelate, which can then be converted to the free amine by ion-exchange chromatography.[4]

Enzyme-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is another powerful tool for separating enantiomers. This technique utilizes the stereoselectivity of an enzyme to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For 3-aminocyclohexanol, this has been demonstrated with the Cbz-protected derivatives, allowing for the preparation of the other three enantiomers not isolated by the diastereomeric salt formation.[4]

Logical Workflow for Chiral Resolution

Caption: Complementary Methods for Chiral Resolution of 3-Aminocyclohexanol.

Synthesis of Related Structures

The synthetic principles for 3-aminocyclohexanols can be extended to more complex structures. For instance, a seven-step synthesis has been developed for potential metabolites of Neramexane, which are cis- and trans-3-amino-1,3,5,5-tetramethylcyclohexanecarboxylic acids, starting from isophorone.[6] While the specific intermediates differ, the core challenge of controlling stereochemistry in a substituted cyclohexane ring remains.

Conclusion

The synthesis of stereoisomers of this compound and its derivatives can be achieved through diastereoselective methods, such as the reduction of β-enaminoketones, or through the resolution of racemic mixtures. The choice of method depends on the desired stereoisomer and the required enantiomeric purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to design and execute synthetic routes to these valuable chiral building blocks.

References

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol - OAK Open Access Archive [oak.novartis.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Separation of cis/trans-3-(Aminomethyl)cyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)cyclohexanol is a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry, specifically the cis and trans relationship between the aminomethyl and hydroxyl groups, plays a pivotal role in determining the biological activity and efficacy of the final active pharmaceutical ingredient (API). The precise spatial arrangement of these functional groups dictates their interaction with biological targets, making the separation and isolation of the desired isomer a critical step in drug development.[1] This technical guide provides a comprehensive overview of the core techniques for separating cis and trans-3-(Aminomethyl)cyclohexanol, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key workflows.

Core Separation Techniques

The separation of cis and trans diastereomers of this compound can be achieved through several methods, primarily exploiting the differences in their physicochemical properties. The most common and effective techniques include fractional crystallization, and column chromatography. Derivatization is often employed to enhance the separation efficiency of these chromatographic methods.

Fractional Crystallization

Fractional crystallization is a powerful technique for separating diastereomers on a large scale, leveraging the differences in their solubility in a particular solvent. For aminocyclohexanol derivatives, this is often achieved by forming diastereomeric salts with a chiral resolving agent or by directly crystallizing the isomers under specific conditions.

a) Fractional Crystallization of Diastereomeric Salts:

This method involves reacting the racemic mixture of this compound with an enantiomerically pure chiral acid to form diastereomeric salts. These salts, having different physical properties, can then be separated by crystallization.

b) Direct Crystallization:

In some cases, the cis and trans isomers themselves exhibit sufficient differences in solubility, allowing for direct separation by carefully controlling the crystallization conditions, such as solvent, temperature, and pH. A patented method for the separation of a similar compound, trans-4-aminocyclohexanol, involves making an aqueous solution of the isomer mixture alkaline (pH > 13.5) and cooling it to induce the crystallization of the trans isomer.[2]

Experimental Protocol: Fractional Crystallization of a Dihydrochloride Salt (Adapted from a similar procedure for 1,2-diaminocyclohexane)

This protocol is based on the principle that the dihydrochloride salts of cis and trans isomers can exhibit different solubilities.[3]

-

Salt Formation: Dissolve the mixture of cis/trans-3-(Aminomethyl)cyclohexanol in methanol.

-

Bubble hydrogen chloride gas through the solution to form the dihydrochloride salts in situ.

-

Crystallization: Cool the solution to induce the precipitation of the less soluble isomer's dihydrochloride salt. The trans isomer of similar diamine compounds has been shown to be less soluble in methanol.[3]

-

Isolation: Filter the precipitate and wash with cold methanol.

-

Regeneration of Free Amine: Neutralize the isolated salt with a base (e.g., NaOH) to obtain the pure isomer.

-

Analysis: The purity of the isolated isomer can be confirmed by analytical techniques such as NMR or GC-MS. Purity of over 99% has been achieved for similar compounds using this method.[3]

Column Chromatography

Column chromatography is a widely used technique for the separation of small to large quantities of isomeric mixtures. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. For aminocyclohexanols, both normal-phase and reversed-phase chromatography can be employed, often after derivatization to improve resolution.

Experimental Protocol: Column Chromatography of a Substituted 3-Aminocyclohexanol Derivative

The following protocol is adapted from a study on the separation of N-substituted 5,5-dimethyl-3-aminocyclohexanol isomers.[4]

-

Sample Preparation: The crude mixture of cis- and trans-5,5-dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol is obtained from the reduction of the corresponding β-enaminoketone.

-

Chromatographic System:

-

Stationary Phase: Silica gel (230–400 mesh).

-

Mobile Phase: A mixture of hexane, ethyl acetate, and isopropyl alcohol (e.g., 65:25:10 v/v/v) or dichloromethane and methanol (e.g., 95:5 v/v).[4]

-

-

Elution: The crude mixture is loaded onto the silica gel column and eluted with the chosen mobile phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the pure isomers.

-

Results: In the cited study, this method yielded the cis isomer in 69% yield and the trans isomer in 6% yield from a starting mixture with a cis:trans ratio of 89:11.[4]

Derivatization for Enhanced Separation

Derivatization is a chemical modification of the analyte to improve its chromatographic properties, such as volatility for Gas Chromatography (GC) or detectability for High-Performance Liquid Chromatography (HPLC). For this compound, both the amino and hydroxyl groups can be derivatized.

a) Silylation for GC-MS Analysis:

Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens of the amino and hydroxyl groups to form more volatile and thermally stable trimethylsilyl (TMS) derivatives.[5]

b) Acylation for HPLC Analysis:

Acylating agents can be used to introduce a chromophore into the molecule, facilitating UV detection in HPLC.

Experimental Protocol: Derivatization for Chiral GC-MS Analysis (General Procedure)

This protocol is a general guideline for the derivatization of amino alcohols for chiral GC-MS analysis.

-

Sample Preparation: A small amount of the purified isomer or isomer mixture is dissolved in a suitable solvent (e.g., acetonitrile).

-

Derivatization: A derivatizing agent, such as heptafluorobutyl chloroformate (HFBCF), is added to the sample. The reaction may require heating.[6]

-

Extraction: The derivatized product is extracted into a non-polar solvent (e.g., isooctane).[6]

-

GC-MS Analysis: The extracted derivative is injected into a GC-MS system equipped with a chiral column (e.g., Cyclosil-B).[4]

-

Data Analysis: The separated isomers are identified by their retention times and mass spectra.

Quantitative Data Summary

The following tables summarize the quantitative data for the separation techniques discussed. It is important to note that the data for fractional crystallization is based on analogous compounds due to the limited availability of specific data for this compound.

Table 1: Fractional Crystallization of Aminocyclohexane Isomers

| Compound | Method | Resolving Agent/Conditions | Yield | Purity | Reference |

| trans-1,2-Diaminocyclohexane | Dihydrochloride Salt Crystallization | Methanol | - | >99% | [3] |

| trans-4-Aminocyclohexanol | Direct Crystallization | Alkaline aqueous solution (pH > 13.5), cooling | - | - | [2] |

Table 2: Column Chromatography of Substituted 3-Aminocyclohexanol Isomers

| Isomer | Yield | Starting Ratio (cis:trans) | Reference |

| cis-5,5-dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol | 69% | 89:11 | [4] |

| trans-5,5-dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol | 6% | 89:11 | [4] |

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and differentiation of cis and trans isomers of this compound. The key to distinguishing the isomers lies in the analysis of the proton-proton coupling constants (J-values).

-

In the more stable chair conformation, substituents can be either axial or equatorial.

-

Trans Isomers: Typically, in the diequatorial conformation of the trans isomer, the protons on the carbons bearing the substituents are in axial positions. This leads to large axial-axial (Jaa) coupling constants, usually in the range of 10-13 Hz.

-

Cis Isomers: In the cis isomer, one substituent is axial and the other is equatorial. This results in smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) coupling constants, generally in the range of 2-5 Hz.

The observation of large coupling constants for the protons adjacent to the substituent-bearing carbons is a strong indicator of the trans isomer.

Visualization of Workflows and Relationships

General Workflow for Isomer Separation and Analysis

Caption: A generalized workflow for the synthesis, separation, and analysis of cis/trans-3-(Aminomethyl)cyclohexanol isomers.

Logical Relationship of Isomer Activity in Drug Development

Caption: Logical relationship illustrating how different isomers can lead to varied pharmacological outcomes in drug development.

Conclusion

The separation of cis and trans isomers of this compound is a critical process in the development of stereochemically pure pharmaceuticals. This guide has outlined the primary techniques of fractional crystallization and column chromatography, providing detailed protocols adapted from relevant literature. While specific quantitative data for this compound remains somewhat limited in publicly available resources, the methodologies presented for analogous compounds offer a robust starting point for developing effective separation strategies. The choice of method will ultimately depend on the required scale of separation, desired purity, and available resources. For all applications, NMR spectroscopy remains an indispensable tool for the unambiguous determination of the isomeric configuration. As the demand for enantiomerically pure drugs continues to grow, the development of efficient and scalable separation techniques for chiral building blocks like this compound will remain an area of significant importance for the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Spectral Analysis of 3-(Aminomethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-(Aminomethyl)cyclohexanol, a valuable bifunctional molecule incorporating both a primary amine and a primary alcohol on a cyclohexane scaffold. Understanding its spectral characteristics is crucial for its identification, purity assessment, and application in research and development.

Core Spectral Data

A comprehensive analysis of this compound involves multiple spectroscopic techniques to elucidate its molecular structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Note on Data Availability: Publicly available, peer-reviewed spectral data for this compound is limited. The following tables are compiled based on typical chemical shifts and fragmentation patterns for similar cycloaliphatic amino alcohols and will be updated as definitive data becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound is expected to be complex due to the overlapping signals of the cyclohexane ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.4 - 3.7 | m | 1H | CH-OH |

| ~ 2.5 - 2.7 | m | 2H | CH₂-NH₂ |

| ~ 1.0 - 2.0 | m | 9H | Cyclohexane ring CH and CH₂ |

| (variable) | br s | 3H | OH and NH₂ |

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the number of different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 68 - 72 | CH-OH |

| ~ 45 - 50 | CH₂-NH₂ |

| ~ 30 - 40 | CH connected to the aminomethyl group |

| ~ 20 - 35 | Other cyclohexane ring CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Frequency (cm⁻¹) | Description | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 3300 - 3500 (medium) | N-H stretch | Primary Amine |

| 2850 - 2950 | C-H stretch | Alkane |

| 1590 - 1650 | N-H bend | Primary Amine |

| 1050 - 1150 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z Ratio | Interpretation |

| 129 | [M]⁺ (Molecular Ion) |

| 112 | [M-NH₃]⁺ |

| 111 | [M-H₂O]⁺ |

| 99 | [M-CH₂NH₂]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectral data.

NMR Spectroscopy (General Protocol):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Use proton decoupling to obtain singlet peaks for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.

IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The logical flow for the complete spectral characterization of this compound can be visualized as follows.

Caption: Workflow for the spectral analysis of this compound.

Conformational Analysis of 3-(Aminomethyl)cyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Conformational Analysis of Substituted Cyclohexanes

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angular and torsional strain. In a chair conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The relative stability of these conformations is a critical factor in the molecule's overall properties and biological interactions.

For 1,3-disubstituted cyclohexanes, such as 3-(Aminomethyl)cyclohexanol, two diastereomers exist: cis and trans. Each of these isomers can exist as an equilibrium of two chair conformations through a process called ring inversion. The position of this equilibrium is dictated by the steric and electronic interactions of the substituents. Generally, larger substituents prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.

Isomers of this compound and their Conformational Equilibria

The two isomers of this compound are cis-3-(Aminomethyl)cyclohexanol and trans-3-(Aminomethyl)cyclohexanol. The chair conformations for each are depicted below.

cis-3-(Aminomethyl)cyclohexanol

The cis isomer has both the hydroxyl and aminomethyl groups on the same face of the cyclohexane ring. This leads to an equilibrium between a diequatorial and a diaxial conformation.

Figure 1: Conformational equilibrium of cis-3-(Aminomethyl)cyclohexanol.

The diequatorial conformer is generally more stable as it minimizes steric hindrance.

trans-3-(Aminomethyl)cyclohexanol

The trans isomer has the hydroxyl and aminomethyl groups on opposite faces of the ring. Ring inversion of the trans isomer interconverts two energetically equivalent conformations, each with one axial and one equatorial substituent.

Figure 2: Conformational equilibrium of trans-3-(Aminomethyl)cyclohexanol.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of cyclohexane derivatives in solution.[1] The key parameters are the proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two coupled protons, as described by the Karplus equation. For cyclohexane chairs, this translates to distinct ranges for axial-axial, axial-equatorial, and equatorial-equatorial couplings.

Table 1: Typical ³JHH Coupling Constants in Cyclohexane Systems

| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |

| Axial-Axial (Jaa) | ~180° | 8 - 13 |

| Axial-Equatorial (Jae) | ~60° | 2 - 5 |

| Equatorial-Equatorial (Jee) | ~60° | 2 - 5 |

By measuring the coupling constants of the protons on C1 and C3 with their neighbors, the axial or equatorial orientation of the hydroxyl and aminomethyl groups can be inferred. For example, a large coupling constant (8-13 Hz) for the proton at C1 (the CH-OH proton) would indicate it is in an axial position, meaning the hydroxyl group is equatorial.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that can identify protons that are close in space. For 1,3-disubstituted cyclohexanes, NOE correlations can provide definitive proof of the relative orientation of the substituents. For instance, in the diaxial conformer of the cis isomer, a strong NOE would be expected between the axial protons at C1 and C3, and between these protons and the axial proton at C5.

To determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium, variable temperature (VT) NMR experiments can be performed.[2] By monitoring the change in the chemical shifts or coupling constants as a function of temperature, the equilibrium constant (Keq) at different temperatures can be calculated.

Experimental Workflow for VT-NMR:

Figure 3: Workflow for Variable Temperature NMR analysis.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state.[3] This technique can unambiguously determine the conformation of the cyclohexane ring and the relative stereochemistry of the substituents.

Protocol for X-ray Crystallography:

-

Synthesis and Purification: Synthesize and purify the desired isomer of this compound.

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by exposing it to an X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.

Computational Chemistry for Conformational Analysis

Computational methods, such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT), are invaluable tools for predicting the relative stabilities of different conformers.[1]

Computational Workflow:

Figure 4: Workflow for computational conformational analysis.

Table 2: Illustrative Calculated Relative Energies for 1,3-Disubstituted Cyclohexane Analogs (Data for Demonstration)

| Isomer | Conformation | Substituent 1 | Substituent 2 | Relative Energy (kcal/mol) |

| cis | Diequatorial | Equatorial | Equatorial | 0.0 (Global Minimum) |

| cis | Diaxial | Axial | Axial | > 5.0 (Highly Unfavorable) |

| trans | Ax-Eq / Eq-Ax | Axial/Equatorial | Equatorial/Axial | ~0.5 - 2.0 (depending on A-values) |

Note: The actual energy values for this compound would need to be calculated using appropriate computational methods.

Data Presentation and Interpretation

A thorough conformational analysis combines experimental and computational data. The NMR coupling constants and NOE data provide information about the predominant conformation in solution, while computational chemistry offers a quantitative measure of the relative stabilities of all possible conformers. X-ray crystallography, when feasible, gives a definitive structure in the solid state.

Table 3: Hypothetical NMR Data for the Diequatorial Conformer of cis-3-(Aminomethyl)cyclohexanol

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Position |

| H-1 (CH-OH) | ~3.6 | tt | Jaa = ~11, Jae = ~4 | Axial |

| H-3 (CH-CH₂NH₂) | ~1.8 | m | - | Axial |

| -CH₂NH₂ | ~2.8 | d | - | - |

| Cyclohexyl H (axial) | ~1.2 - 1.5 | m | - | Axial |

| Cyclohexyl H (equatorial) | ~1.9 - 2.1 | m | - | Equatorial |

Note: This is a hypothetical dataset for illustrative purposes. Actual chemical shifts and multiplicities will depend on the solvent and experimental conditions.

Conclusion

The conformational analysis of this compound isomers is a critical step in understanding its potential role in medicinal chemistry. By employing a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry, a detailed picture of the conformational landscape of these molecules can be obtained. This guide provides the foundational knowledge and methodological framework for researchers to conduct such an analysis, ultimately aiding in the design of more potent and selective drug candidates.

References

A Technical Guide to the Theoretical Spectral Analysis of 3-(Aminomethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth theoretical examination of the spectral characteristics of 3-(Aminomethyl)cyclohexanol. The analysis covers the foundational spectroscopic techniques used for structural elucidation: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on the analysis of its constituent functional groups—a primary amine, a secondary alcohol, and a cyclohexane ring—and comparison with analogous structures. This guide is intended to serve as a reference for the identification and characterization of this molecule.

Theoretical Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H and N-H stretching vibrations, in addition to C-H, C-O, and C-N stretches.

Predicted Infrared Absorption Data

The primary diagnostic signals arise from the hydroxyl and aminomethyl groups. The O-H stretch from the alcohol will appear as a strong, broad band due to hydrogen bonding. The N-H stretch of the primary amine is characterized by a two-band signal of medium intensity. The C-O and C-N stretching vibrations are also key indicators.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3600 - 3200 | Strong, Broad |

| Primary Amine (N-H) | Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium |

| Alkane (C-H) | Stretch | 2950 - 2850 | Strong |

| Primary Amine (N-H) | Bend (scissoring) | 1650 - 1580 | Medium |

| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 | Medium-Weak |

| Secondary Alcohol (C-O) | Stretch | ~1050 | Strong |

| Primary/Secondary Amine (N-H) | Wag | 910 - 665 | Broad, Strong |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat sample. A single drop of the compound is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as instrument-specific signals.

-

Sample Spectrum Acquisition: The prepared sample is placed in the instrument's sample holder. The infrared spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is collected over a standard range, typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final FT-IR spectrum of the compound.

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra is crucial for unambiguous structure confirmation. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be complex due to the diastereotopic protons on the cyclohexane ring and the presence of cis and trans isomers. The protons on carbons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at higher chemical shifts (downfield). The signals for the OH and NH₂ protons are often broad and may not show clear coupling, especially in protic solvents.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| HO -C | 1.0 - 5.0 (variable, broad) | Singlet (broad) | 1H |

| H₂N -C | 1.0 - 3.0 (variable, broad) | Singlet (broad) | 2H |

| H -C-O | 3.4 - 4.5 | Multiplet | 1H |

| H ₂C-N | 2.5 - 3.0 | Multiplet (often a doublet) | 2H |

| Cyclohexane Ring Protons (CH, CH₂) | 0.9 - 2.0 | Multiplets (complex, overlapping) | 9H |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. Predicted values can vary based on the solvent used.

Predicted ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak. The carbons bonded to the electronegative oxygen and nitrogen atoms will be the most deshielded, appearing furthest downfield.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C -OH | 65 - 80 |

| C H₂-NH₂ | 40 - 50 |

| Cyclohexane Ring Carbons | 20 - 45 |

Note: The exact number of signals may depend on the cis/trans isomeric ratio and molecular symmetry.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as TMS, if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is "locked" to the deuterium signal of the solvent to correct for any field drift. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a concentrated sample, a single scan may be sufficient, but 8 to 16 scans are common.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the spectrum, which results in singlets for all carbon atoms. Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, many more scans (hundreds to thousands) and a longer relaxation delay are required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed to produce the frequency-domain NMR spectrum. This involves phase correction, baseline correction, and referencing the chemical shift scale to the internal standard.

Theoretical Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its molecular formula and structure.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₇H₁₅NO) is approximately 129.21 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 129. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound.

Key fragmentation pathways are likely to include:

-

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to breaking, which would lead to a prominent peak at m/z = 30 ([CH₂NH₂]⁺). A similar cleavage next to the oxygen is also possible.

-

Loss of Water: Dehydration of the alcohol can lead to a peak at m/z = 111 (M-18).

-

Loss of Aminomethyl Radical: Cleavage of the C-C bond connecting the aminomethyl group to the ring would result in a fragment at m/z = 99.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 112 | [M - NH₃]⁺ | Loss of Ammonia |

| 111 | [M - H₂O]⁺ | Loss of Water |

| 99 | [M - •CH₂NH₂]⁺ | Loss of Aminomethyl Radical |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage at the Amine |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this is typically done via direct injection into a heated probe or through the injection port of a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z value.

Visualization of Analytical Workflow

The logical flow for characterizing a chemical compound like this compound involves a series of spectroscopic analyses to build a complete structural picture.

Caption: General Workflow for Spectroscopic Analysis

Conclusion

The theoretical spectral analysis of this compound provides a predictive framework for its structural characterization. The combination of IR, NMR (¹H and ¹³C), and Mass Spectrometry offers complementary information that, when assessed together, can confirm the molecule's identity. The key signatures to look for are the broad O-H and dual N-H stretches in the IR spectrum, the deshielded methine and methylene protons in the ¹H NMR spectrum, the characteristic C-O and C-N signals in the ¹³C NMR spectrum, and a molecular ion peak at m/z 129 with predictable fragmentation in the mass spectrum. This guide provides the foundational data and protocols necessary for researchers engaged in the synthesis, identification, or application of this compound.

Mechanism of Action of 3-(Aminomethyl)cyclohexanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)cyclohexanol derivatives represent a class of chemical compounds with significant potential for modulating the central nervous system (CNS). Structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), these derivatives are being investigated for a range of therapeutic applications, including as anesthetic and anticonvulsant agents. This technical guide provides an in-depth exploration of the core mechanism of action of this compound derivatives, focusing on their interaction with GABAergic systems. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. While specific quantitative data for all this compound derivatives are not extensively available in public literature, this guide synthesizes the current understanding based on analogous compounds and outlines the established experimental methodologies for their characterization.

Core Mechanism of Action: Positive Allosteric Modulation of GABA(A) Receptors

The primary mechanism of action for cyclohexanol derivatives, and by extension, this compound derivatives, is the positive allosteric modulation of the GABA(A) receptor. GABA(A) receptors are ligand-gated ion channels that, upon binding to GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.

This compound derivatives are not believed to bind to the same site as GABA (the orthosteric site). Instead, they are thought to bind to a distinct allosteric site on the GABA(A) receptor complex. This binding event enhances the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA. This potentiation of GABAergic inhibition is the basis for their potential sedative, anxiolytic, and anticonvulsant effects.

dot

Caption: Signaling pathway of GABA(A) receptor positive allosteric modulation.

Quantitative Data

The following table summarizes data for various cyclohexanol analogues, demonstrating the impact of substitution on their modulatory and anesthetic effects. This information is crucial for understanding the potential structure-activity relationships within the broader class of cyclohexanol derivatives.

| Compound | Concentration (µM) | % Enhancement of GABA EC₂₀ Current | Anesthetic EC₅₀ (µM) in Tadpole Assay |

| 2,6-dimethylcyclohexanol | 30 | ~250% | 13.1 |

| 2,6-diethylcyclohexanol | 30 | ~250% | Not Reported |

| 2,6-diisopropylcyclohexanol | 30 | ~300% | 14.0 |

| 2,6-di-sec-butylcyclohexanol | 30 | ~250% | Not Reported |

| 2,6-di-tert-butylcyclohexanol | 30 | < 50% | > 100 |

| 4-tert-butylcyclohexanol | 30 | < 50% | > 100 |

| Cyclohexanol | 30 | < 50% | > 300 |

| 2-methylcyclohexanol | 30 | < 50% | Not Reported |

Data adapted from Hall, A. C., et al. (2011). European Journal of Pharmacology, 667(1-3), 175-181.

Structure-Activity Relationship (SAR)

Based on the available data for cyclohexanol analogues, a preliminary structure-activity relationship can be inferred. The positioning and size of alkyl groups on the cyclohexanol ring are critical determinants of activity. For instance, dialkyl substitution at the 2 and 6 positions appears to be favorable for potentiation of GABA(A) receptor currents and for anesthetic activity. As the steric bulk of these substituents increases from methyl to isopropyl, the modulatory effect is maintained or slightly increased. However, excessively bulky substituents, such as tert-butyl groups, lead to a significant decrease in activity. This suggests that the allosteric binding pocket on the GABA(A) receptor has specific spatial constraints. The introduction of an aminomethyl group at the 3-position is a key structural feature of the derivatives , and its impact on binding affinity, subtype selectivity, and functional activity requires further investigation.

Experimental Protocols

To fully characterize the mechanism of action of this compound derivatives, a combination of in vitro and in vivo experimental approaches is necessary. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the derivatives for the GABA(A) receptor.

Objective: To determine the inhibition constant (Kᵢ) of a this compound derivative for the GABA(A) receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat brain tissue (e.g., cortex or whole brain)

-

[³H]muscimol or [³H]GABA (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

Test this compound derivative

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Homogenizer

-

High-speed centrifuge

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In test tubes, combine the prepared brain membranes, a fixed concentration of the radioligand (e.g., [³H]muscimol), and varying concentrations of the test derivative.

-

For total binding, omit the test derivative.

-

For non-specific binding, add a high concentration of unlabeled GABA.

-

Incubate the mixture at 4°C for a predetermined time to reach equilibrium.

-

-

Termination and Measurement:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test derivative concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

dot

Caption: Experimental workflow for a radioligand binding assay.

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to directly measure the effect of the derivatives on the function of GABA(A) receptors.

Objective: To characterize the modulatory effect of a this compound derivative on GABA-evoked currents in cells expressing GABA(A) receptors.

Materials:

-

Cell line expressing specific GABA(A) receptor subtypes (e.g., HEK293 or Xenopus oocytes)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Glass micropipettes

-

External and internal pipette solutions

-

GABA

-

Test this compound derivative

-

Perfusion system

Procedure:

-

Cell Preparation: Culture cells expressing the desired GABA(A) receptor subtype on coverslips.

-

Recording:

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Form a high-resistance seal (>1 GΩ) between a glass micropipette filled with internal solution and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of the test derivative.

-

Wash out the drugs with the external solution to observe the return to baseline.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test derivative.

-

Calculate the percentage enhancement of the GABA current by the derivative.

-

Plot the percentage enhancement against the logarithm of the derivative concentration to generate a dose-response curve and determine the EC₅₀ for potentiation.

-

dot

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound derivatives are a promising class of compounds that likely exert their CNS effects through the positive allosteric modulation of GABA(A) receptors. While a comprehensive dataset on their quantitative pharmacology and specific structure-activity relationships is yet to be fully established in the public domain, the foundational knowledge from related cyclohexanol analogues provides a strong basis for their continued investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic characterization of these derivatives, which will be essential for elucidating their precise mechanism of action and advancing their potential as novel therapeutic agents. Further research into their binding affinities, subtype selectivity, and downstream signaling effects will be critical for their development and for a more complete understanding of their role in modulating GABAergic neurotransmission.

Unraveling the Biological Landscape of 3-(Aminomethyl)cyclohexanol and Its Analogs: A Technical Overview

Disclaimer: Publicly available scientific literature and databases contain limited to no direct information on the specific biological targets of 3-(aminomethyl)cyclohexanol. This guide, therefore, provides an in-depth analysis of the biological activities of structurally related compounds to infer potential areas of investigation for the title compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

While direct biological targets for this compound are not explicitly documented, the broader class of aminocyclohexanol derivatives exhibits a range of biological activities. This suggests that this compound could potentially interact with various physiological systems. Analysis of its structural analogs provides the most substantive basis for inferring its potential biological roles.

I. Antiviral Activity: Insights from 3-(Aminomethyl)-3,5,5-trimethyl-cyclohexanol

A notable analog, 3-(aminomethyl)-3,5,5-trimethyl-cyclohexanol, has been identified as an inhibitor of influenza virus fusion.[1] This compound is part of a series of aromatic amides and thioamides that have shown potent inhibitory activity against the H1 subtype of influenza A viruses.[1]

Mechanism of Action: The proposed mechanism involves the prevention of the pH-induced fusion process, which is a critical step for the virus to release its genetic material into the host cell.[1] By blocking this event, the compound effectively halts the viral replication cycle at an early stage. The aminomethyl group is suggested to play a role in forming hydrogen bonds or ionic interactions with the active sites of viral or host cell proteins involved in fusion.[2]

A simplified general workflow for the synthesis of 3-(aminomethyl)-3,5,5-trimethylcyclohexanol is outlined below.[2]

II. Potential Neuroprotective, Analgesic, and Antidepressant Activities

The structural class of amino alcohols is of significant interest due to their prevalence in potent drugs, including HIV-protease inhibitors, μ-opioid receptor antagonists, antibiotics, and serotonin reuptake inhibitors/antidepressants.[3] This suggests a broad potential for interaction with the central nervous system.

While specific targets are not defined, general mechanisms for neuroprotective agents often involve anti-inflammatory, anti-apoptotic, and antioxidant pathways.[4] These agents can cross the blood-brain barrier to modulate molecules involved in apoptosis, reduce oxidative stress, and support neuroplasticity.[4][5] Should trans-2-(aminomethyl)cyclohexanol or similar compounds exhibit neuroprotective properties, they would likely operate through one or more of these general pathways.

The following diagram illustrates the conceptual pathways of neuroprotection that could be relevant for aminocyclohexanol derivatives.

III. Role as a Synthetic Intermediate in Pharmaceuticals

3-Amino-cyclohexanol, a closely related compound, is recognized as a versatile building block in organic synthesis.[6] It serves as a key intermediate in the development of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[6] Its utility in creating compounds with improved bioactivity and selectivity highlights its importance in medicinal chemistry.[6] The stereochemistry of these compounds, such as in cis- and trans-3-aminocyclohexanols, is crucial as different enantiomeric forms can exhibit distinct biological activities.[3][7]

IV. Data Summary and Experimental Protocols

A thorough review of the existing literature did not yield specific quantitative data (e.g., binding affinities, IC50 values) for this compound or detailed experimental protocols for the identification of its biological targets. The information available focuses on the synthetic utility and observed biological effects of its structural analogs.

Quantitative Data: No quantitative data on the biological targets of this compound was found in the reviewed sources. For the analog 3-(aminomethyl)-3,5,5-trimethyl-cyclohexanol, the most potent derivatives in one study displayed EC50 values in the range of 0.02-0.14 µg/mL in a plaque-reduction assay for influenza A (H1 subtype).[1]

Experimental Protocols: Detailed experimental protocols for target identification of this compound are not available. The antiviral activity of its analog was characterized using a plaque-reduction assay , a standard virological technique to measure the effect of a compound on viral infectivity.

Conclusion

The biological targets of this compound remain an open area for investigation. Based on the activities of its structural analogs, promising research directions include the exploration of its potential as an antiviral agent, particularly as an influenza fusion inhibitor, and its possible roles in the central nervous system, leveraging the known neuroprotective, analgesic, and antidepressant properties of similar chemical scaffolds. Further research is required to elucidate the specific molecular interactions and signaling pathways associated with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 6982-42-9: Cyclohexanol, 3-amino-,(1R,3S)-rel- [cymitquimica.com]

The 3-(Aminomethyl)cyclohexanol Scaffold: A Technical Guide to Combinatorial Library Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. Combinatorial chemistry has emerged as a powerful tool to accelerate the drug discovery process by enabling the rapid synthesis and screening of large, structurally diverse compound libraries.[1][2] The choice of a central scaffold is a critical determinant of the chemical space that a library can explore. An ideal scaffold should be readily synthesizable, allow for the introduction of diverse substituents at multiple points, and possess a three-dimensional architecture that can interact favorably with biological targets.

This technical guide focuses on the 3-(aminomethyl)cyclohexanol scaffold, a versatile and promising core for the construction of combinatorial libraries. Its alicyclic nature provides a desirable degree of conformational flexibility, while the presence of a primary amine and a secondary alcohol offers two orthogonal points for diversification. This bifunctional nature allows for the creation of libraries with a wide range of chemical and physical properties, suitable for screening against various biological targets. This document provides a comprehensive overview of the synthesis, derivatization, and potential applications of this compound-based libraries, including detailed experimental protocols and workflow visualizations.

Scaffold Synthesis and Functionalization

The utility of the this compound scaffold in combinatorial chemistry hinges on its efficient synthesis and amenability to solid-phase techniques. A key advantage of this scaffold is the presence of two distinct functional groups—an amine and a hydroxyl group—which can be selectively protected and derivatized to introduce molecular diversity.

A plausible synthetic strategy for preparing the scaffold for solid-phase synthesis involves the use of orthogonal protecting groups. For instance, the amine can be protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl), while the hydroxyl group can be protected with an acid-labile group such as a trityl or a silyl ether. This orthogonal protection scheme allows for the selective deprotection and derivatization of each functional group at different stages of the library synthesis.

Proposed Solid-Phase Synthesis Workflow

The following diagram illustrates a generalized workflow for the solid-phase synthesis of a combinatorial library using the this compound scaffold. This workflow leverages the principles of solid-phase peptide synthesis (SPPS), a well-established methodology in combinatorial chemistry.[3][4]

Experimental Protocols

The following are representative protocols for the key steps in the solid-phase synthesis of a this compound-based combinatorial library. These protocols are based on standard Fmoc/tBu solid-phase synthesis methodologies.

Protocol 1: Immobilization of the Scaffold onto the Solid Support

-

Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.

-

Scaffold Activation: In a separate flask, dissolve Fmoc-3-(aminomethyl)cyclohexanol (3 eq.), N,N'-diisopropylcarbodiimide (DIC, 3 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in DCM/DMF (1:1, 10 mL).

-

Coupling: Add the activated scaffold solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

-

Capping: To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF and agitate for 30 minutes.

-

Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Diversification at the Amine Terminus

-

Fmoc Deprotection: Treat the resin-bound scaffold with 20% piperidine in DMF (10 mL) for 20 minutes. Drain the solution and repeat the treatment for another 20 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove residual piperidine.

-

Building Block Coupling:

-

In a separate vial, pre-activate the first set of building blocks (R1-COOH, 3 eq.) with a coupling reagent such as HBTU (3 eq.) and a base like DIEA (6 eq.) in DMF.

-

Add the activated building block solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Cleavage of the Final Compounds from the Resin

-

Resin Preparation: Wash the final resin-bound library with DCM (3 x 10 mL) and dry under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage: Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-3 hours.

-

Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

-

Purification: Purify the individual library members by preparative high-performance liquid chromatography (HPLC).

Data Presentation: Hypothetical Library Characterization

A key aspect of combinatorial library synthesis is the characterization of the resulting compounds. The following tables provide a template for presenting quantitative data for a hypothetical library derived from the this compound scaffold.

Table 1: Library Composition and Diversity

| Scaffold | R1 Building Blocks (Amine Derivatization) | R2 Building Blocks (Hydroxyl Derivatization) | Total Compounds |

| This compound | 20 diverse carboxylic acids | 10 diverse electrophiles | 200 |

Table 2: Physicochemical Properties of a Subset of the Library

| Compound ID | Molecular Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors |

| L1-R1A-R2A | 350.45 | 2.8 | 2 | 4 |

| L1-R1B-R2B | 412.56 | 3.5 | 1 | 5 |

| L1-R1C-R2C | 388.49 | 2.1 | 3 | 4 |

Potential Applications and Biological Screening

Libraries based on the this compound scaffold can be screened against a wide range of biological targets. The presence of both hydrogen bond donor and acceptor functionalities, coupled with a non-planar cyclohexyl core, makes these compounds attractive for targeting protein-protein interactions, enzymes, and receptors. For instance, cyclohexanone derivatives have shown potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[5]

Logical Workflow for a High-Throughput Screening Campaign

The following diagram outlines a typical workflow for screening a this compound-based library to identify bioactive "hits."

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the construction of diverse combinatorial libraries. Its straightforward synthesis, compatibility with established solid-phase techniques, and the presence of two orthogonal functional groups for diversification make it an attractive core for drug discovery programs. The systematic exploration of the chemical space around this scaffold, guided by high-throughput screening and structure-activity relationship studies, holds significant potential for the identification of novel therapeutic leads. While this guide provides a foundational framework, further research and application of this scaffold in diverse biological contexts will undoubtedly unveil its full potential in the ongoing effort to develop new and effective medicines.

References

- 1. Synthesis and biological screening of aminothiadiazine dioxides related to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1clickchemistry.com [1clickchemistry.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Efficient solid-phase synthesis and structural characterization of segetalins A–H, J and K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Stereoselective Synthesis of 3-(Aminomethyl)cyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Aminomethyl)cyclohexanol and its stereoisomers are valuable building blocks in medicinal chemistry and drug development. The spatial arrangement of the aminomethyl and hydroxyl groups on the cyclohexane ring is critical for their biological activity and interaction with therapeutic targets. Access to stereochemically pure isomers is therefore essential for the development of novel therapeutics. This document provides a detailed protocol for the stereoselective synthesis of both cis- and trans-3-(aminomethyl)cyclohexanol, starting from commercially available precursors. The synthetic strategy involves the preparation of a key intermediate, 3-oxocyclohexanecarbonitrile, followed by a diastereoselective reduction of the ketone and subsequent reduction of the nitrile to the desired aminomethyl group.

Synthetic Workflow

The overall synthetic strategy is a three-step process designed to control the stereochemistry at the C1 (hydroxyl) and C3 (aminomethyl) positions of the cyclohexane ring.

Caption: Synthetic pathway to cis- and trans-3-(aminomethyl)cyclohexanol.

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclohexanecarbonitrile

This procedure outlines the synthesis of the key intermediate, 3-oxocyclohexanecarbonitrile, from 2-cyclohexen-1-one.

Materials:

-

2-Cyclohexen-1-one

-

Hydrogen cyanide (HCN)

-

Sodium methoxide (NaOMe) solution (e.g., 30% in methanol)

-

85% Phosphoric acid

-

Inert atmosphere (Nitrogen or Argon)

-

Glass flask with stirrer

Procedure:

-

To a 500 mL glass flask equipped with a stirrer under an inert atmosphere, add 100 g (1.04 mol) of 2-cyclohexen-1-one and heat to 140 °C.

-

Add 1.2 g of a 30% sodium methoxide solution to the heated ketone.

-

Prepare a mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide. This mixture should be added dropwise to the vigorously stirred reaction flask over 5 hours.

-

After the addition is complete, continue stirring the reaction mixture at 145 °C for an additional 30 minutes.

-

To stabilize the product, add 1.0 g of 85% phosphoric acid.

-

The crude product can be purified by distillation under reduced pressure (e.g., 108-112 °C at 0.1 mbar) to yield 3-oxocyclohexanecarbonitrile.[1][2]

Step 2: Diastereoselective Reduction of 3-Oxocyclohexanecarbonitrile

This step describes two separate protocols for the diastereoselective reduction of the ketone to favor either the trans or cis alcohol.

Protocol 2A: Synthesis of trans-3-Hydroxycyclohexanecarbonitrile (Luche Reduction)

This method favors the formation of the trans isomer through a non-chelating reduction.

Materials:

-

3-Oxocyclohexanecarbonitrile

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dry ice/acetone bath

Procedure:

-

In a round-bottom flask, dissolve 3-oxocyclohexanecarbonitrile (1.0 eq) and cerium(III) chloride heptahydrate (1.2 eq) in methanol to a concentration of 0.5 M with respect to the ketone.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Continue stirring at -78 °C for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of 1 M HCl and allow the mixture to warm to room temperature.

-

Remove the methanol under reduced pressure and extract the product with an organic solvent.

Protocol 2B: Synthesis of cis-3-Hydroxycyclohexanecarbonitrile (Sterically Hindered Hydride)

This method utilizes a bulky hydride reagent to favor the formation of the cis isomer.

Materials:

-